molecular formula C20H29NOS B299945 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Katalognummer B299945
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: UMYINOOCKDBEBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one selectively binds to and inhibits BTK, a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, including B-cell malignancies. Inhibition of BTK by 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one leads to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies (5).
Biochemical and physiological effects:
8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to reduce the activation of NF-κB, a transcription factor that plays a critical role in the survival and proliferation of B-cell malignancies (6). 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to enhance the activity of other agents, such as venetoclax, in preclinical models of B-cell malignancies (4).

Vorteile Und Einschränkungen Für Laborexperimente

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been extensively studied in preclinical models of B-cell malignancies, and its mechanism of action is well understood. However, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has some limitations for laboratory experiments. It is a highly potent inhibitor of BTK, which may limit its use in certain assays. In addition, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has not been extensively studied in non-B-cell malignancies, which may limit its broader applicability.

Zukünftige Richtungen

There are several future directions for the research and development of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one. One potential direction is the evaluation of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in combination with other agents for the treatment of B-cell malignancies. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to enhance the activity of other agents, such as venetoclax, in preclinical models (4), and further studies are needed to evaluate the clinical efficacy of these combinations. Another potential direction is the evaluation of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in non-B-cell malignancies. BTK has been shown to play a role in the pathogenesis of several non-B-cell malignancies, including multiple myeloma and acute lymphoblastic leukemia (7), and further studies are needed to evaluate the potential of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in these malignancies.
Conclusion:
8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a promising small molecule inhibitor that targets BTK, a key mediator of BCR signaling in B-cell malignancies. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further studies are needed to evaluate the clinical efficacy of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in combination with other agents and in non-B-cell malignancies.

Synthesemethoden

The synthesis of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthesis route is beyond the scope of this paper, but it can be found in the literature (1).

Wissenschaftliche Forschungsanwendungen

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies (2,3). 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax, in preclinical models (4).

Eigenschaften

Produktname

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Molekularformel

C20H29NOS

Molekulargewicht

331.5 g/mol

IUPAC-Name

8-tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C20H29NOS/c1-14-10-15(2)12-17(11-14)21-18(22)13-23-20(21)8-6-16(7-9-20)19(3,4)5/h10-12,16H,6-9,13H2,1-5H3

InChI-Schlüssel

UMYINOOCKDBEBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.